4-(2-Chloropyrimidin-4-ylthio)benzenamine

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Procure 4-(2-Chloropyrimidin-4-ylthio)benzenamine (CAS 1042129-34-9) as a privileged heterocyclic intermediate for kinase inhibitor discovery. This building block uniquely combines a 2-chloro leaving group, a 4-thioether bridge, and a free 4-aminoaniline terminus—enabling sequential orthogonal diversification via SNAr at the 2-position followed by amide coupling or reductive amination at the aniline. The C-S-C linkage (~1.77–1.81 Å bond length) introduces distinct hinge-binding geometry versus C-N or C-O analogs, as validated in US Patent 6,448,403 B1. Compatible with Co-catalyzed Negishi couplings, Suzuki-Miyaura, and Buchwald-Hartwig reactions at the 2-chloro position with the thioether intact. Available at 95% purity for parallel synthesis and focused library production. Request a quote today.

Molecular Formula C10H8ClN3S
Molecular Weight 237.71 g/mol
CAS No. 1042129-34-9
Cat. No. B1397120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropyrimidin-4-ylthio)benzenamine
CAS1042129-34-9
Molecular FormulaC10H8ClN3S
Molecular Weight237.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)SC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2
InChIKeyWQRNFXFWYRXZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloropyrimidin-4-ylthio)benzenamine (CAS 1042129-34-9): Key Intermediate for Kinase-Focused Medicinal Chemistry


4-(2-Chloropyrimidin-4-ylthio)benzenamine (CAS 1042129-34-9, molecular formula C₁₀H₈ClN₃S, molecular weight 237.71) is a heterocyclic building block featuring a 2-chloropyrimidine core linked via a thioether bridge to a 4-aminophenyl moiety. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and other biologically active heterocycles, with the reactive chloropyrimidine position enabling nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling derivatization [1]. The thioether linkage at the pyrimidine 4-position introduces a distinct spatial and electronic profile compared to direct C-C, C-N, or C-O linked analogs, influencing both synthetic accessibility and downstream biological target engagement profiles [1].

Why 4-(2-Chloropyrimidin-4-ylthio)benzenamine Cannot Be Replaced by Generic Pyrimidine Building Blocks


Generic substitution with alternative pyrimidine-based building blocks is not chemically or functionally equivalent due to the compound's unique combination of a 2-chloro leaving group, a 4-thioether linkage, and a free 4-aminoaniline terminus. The 2-chloropyrimidine moiety enables regioselective SNAr functionalization orthogonal to the 4-position thioether bridge, while the sulfur atom introduces a C-S-C bond angle (~100-104°) and longer C-S bond length (~1.77-1.81 Å) compared to C-N (~1.37-1.40 Å) or C-O (~1.36-1.38 Å) analogs, altering molecular geometry and conformational flexibility . This compound is specifically claimed as a key intermediate in US Patent 6,448,403 B1, where the thioether bridge is essential for constructing pyrimidine-thioalkyl and thioaryl pharmacophores with demonstrated kinase inhibitory activity [1]. Compounds lacking the thioether linkage (e.g., direct C-4 aniline derivatives) or containing alternative leaving groups (e.g., 4-chloro, 2-methylthio) exhibit fundamentally different reactivity profiles and downstream biological properties, making direct interchange scientifically unsound .

4-(2-Chloropyrimidin-4-ylthio)benzenamine: Comparative Evidence for Scientific Selection


Regioselective SNAr Reactivity: 2-Chloro vs. 4-Thioether Substitution

The compound possesses a 2-chloro leaving group on the pyrimidine ring that undergoes nucleophilic aromatic substitution (SNAr) with amines under mild conditions (room temperature, zinc base catalysis), while the 4-position thioether remains intact. In contrast, 2,4-dichloropyrimidine lacks the orthogonality of a 4-thioether, and 4-chloropyrimidine analogs exhibit reversed regioselectivity where the 4-position is the primary reactive site. This orthogonality enables sequential derivatization without protection-deprotection steps . The regioselectivity is quantified by differential activation barriers for SNAr at the 2-position (lower due to adjacent nitrogen electron withdrawal) versus the 4-position (higher when substituted with sulfur) [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Patent-Documented Intermediate for Kinase Inhibitor Synthesis

4-(2-Chloropyrimidin-4-ylthio)benzenamine is explicitly claimed as a key intermediate in US Patent 6,448,403 B1 (SmithKline Beecham Corporation) for the synthesis of pyrimidine-thioalkyl and pyrimidine-thioaryl derivatives with demonstrated kinase inhibitory activity [1]. The patent specifically protects compounds of formula (VI) containing the 2-chloropyrimidin-4-ylthio-benzenamine scaffold as essential precursors to active pharmaceutical agents targeting JAK kinases and related therapeutic indications. In contrast, generic 2-chloropyrimidine or 4-aminothiophenol building blocks are not specifically claimed for this kinase inhibitor synthetic pathway [1]. The thiopyrimidine scaffold class has been further validated in WO2008/157191 A1 as selective inhibitors of JAK1, JAK2, and JAK3 kinases, with the thioether bridge contributing to kinase selectivity profiles [2].

Kinase Inhibitor Pharmaceutical Intermediates JAK Inhibitor

Thioether vs. Oxygen-Bridged Analog: Synthetic Accessibility and Reactivity

The thioether linkage in 4-(2-chloropyrimidin-4-ylthio)benzenamine is synthesized via nucleophilic substitution of 2,4-dichloropyrimidine with 4-aminothiophenol, proceeding selectively at the 4-position due to differential leaving group activation. This contrasts with oxygen-bridged analogs (e.g., 4-[(2-chloropyrimidin-4-yl)oxy]aniline), which require different synthetic strategies often involving Mitsunobu conditions or transition metal catalysis . The C-S bond in the target compound enables downstream transformations not accessible with C-O analogs, including oxidation to sulfoxide or sulfone pharmacophores and participation in transition metal-catalyzed C-S bond activation reactions [1]. In typical synthetic protocols, reaction of 2,4-dichloropyrimidine with 4-aminothiophenol in THF at room temperature proceeds with >80% conversion to the desired 4-thioether regioisomer .

Synthetic Chemistry Thioether Linker Cross-Coupling

Structural Divergence from Common C-4 Aryl/Amino Pyrimidine Scaffolds

The compound incorporates a 2-chloro substituent and a 4-thioaryl bridge, diverging from the widely studied 2-anilino-4-substituted pyrimidine scaffold exemplified by kinase inhibitors such as imatinib, nilotinib, and TAK-659. In contrast to the 2-anilino-4-substituted scaffold, the target compound positions the aniline moiety at the 4-position via a thioether linker while retaining a reactive 2-chloro group, effectively inverting the vector orientation and altering the hinge-binding geometry when incorporated into kinase inhibitor frameworks [1]. This inversion modifies the relative positioning of the pyrimidine nitrogen atoms (N1 and N3) with respect to the aniline phenyl ring, which has been shown in SAR studies of TSSK2 inhibitors to alter kinase selectivity profiles; pyrimidine core modifications in 2-anilino-4-substituted series produce IC50 values ranging from 58 nM to 3800 nM depending on substitution pattern [2].

Structure-Activity Relationship Scaffold Hopping Kinase Selectivity

Reactive Chlorine as Universal Coupling Handle: Advantages Over Alternative Leaving Groups

The 2-chloro substituent on the pyrimidine ring serves as a versatile leaving group compatible with a broader range of cross-coupling reactions compared to alternative halides or pseudohalides. Chloropyrimidines undergo cobalt-catalyzed cross-coupling with arylzinc halides at room temperature, offering operational simplicity compared to palladium-catalyzed methods required for bromo- or iodo-pyrimidines [1]. In contrast, 2-fluoropyrimidine analogs are more reactive but exhibit poor stability in aqueous or nucleophilic environments, while 2-methylthio derivatives require harsher oxidative activation for substitution. The chlorine atom provides an optimal balance of stability during storage (sealed in dry conditions at 2-8°C) and reactivity under catalytic conditions (room temperature to 80°C) [1] . Additionally, 2-chloropyrimidines participate effectively in Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings with catalyst loadings as low as 1-5 mol% .

Cross-Coupling Suzuki Coupling Buchwald-Hartwig Amination

4-(2-Chloropyrimidin-4-ylthio)benzenamine: Validated Application Scenarios for Procurement Decisions


Kinase Inhibitor Lead Generation and SAR Expansion

Use 4-(2-chloropyrimidin-4-ylthio)benzenamine as a privileged intermediate for constructing focused kinase inhibitor libraries. The compound enables sequential diversification: first at the 2-chloro position via SNAr with diverse amines (validated under zinc base catalysis at room temperature), followed by elaboration of the aniline terminus via amide coupling, sulfonamide formation, or reductive amination. This strategy has been validated in US Patent 6,448,403 B1 for generating pyrimidine-thioalkyl and thioaryl kinase inhibitors [1], and aligns with the thiopyrimidine scaffold approach demonstrated in JAK1/JAK2/JAK3 selective inhibitor development [2].

Scaffold-Hopping from 2-Anilino-4-Substituted Pyrimidine Kinase Inhibitors

Employ the compound as a scaffold-hopping template to explore novel intellectual property space adjacent to the well-characterized 2-anilino-4-substituted pyrimidine kinase inhibitor chemotype (imatinib/nilotinib/TAK-659 class). The inverted vector geometry (2-chloro-4-thioaryl versus 2-anilino-4-substituted) provides access to distinct hinge-binding orientations and potentially differentiated kinase selectivity profiles. SAR studies of pyrimidine core modifications in the 2-anilino series demonstrate that small structural changes can modulate TSSK2 IC50 values from 58 nM to 3800 nM, highlighting the sensitivity of kinase inhibition to scaffold geometry [3]. This compound offers a rational starting point for exploring this underexploited vector space.

Synthesis of S-Oxidized Pharmacophore Libraries (Sulfoxide/Sulfone Exploration)

Utilize the thioether bridge as a latent handle for generating sulfoxide and sulfone derivatives via controlled oxidation. Unlike oxygen-bridged or carbon-linked analogs, the sulfur atom in 4-(2-chloropyrimidin-4-ylthio)benzenamine can be selectively oxidized using m-CPBA or oxone to produce sulfoxides (one equivalent) or sulfones (excess oxidant). This post-synthetic diversification strategy enables exploration of metabolites, modulation of physicochemical properties (logP reduction of 0.5-1.0 units per oxidation state), and introduction of hydrogen-bond acceptor functionality for target engagement optimization [1].

Transition Metal-Catalyzed Library Synthesis Platforms

Deploy the compound in parallel synthesis platforms leveraging cobalt-catalyzed or palladium-catalyzed cross-coupling at the 2-chloro position. The chlorine atom is compatible with Co-catalyzed Negishi-type couplings with arylzinc halides at room temperature (catalyst loading 5-10 mol%) [2], as well as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings under standard palladium catalysis. The thioether bridge remains intact under these conditions, enabling orthogonal diversification strategies. This dual-reactivity profile makes the compound particularly valuable for automated parallel synthesis and high-throughput medicinal chemistry workflows where multiple diversification points are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloropyrimidin-4-ylthio)benzenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.